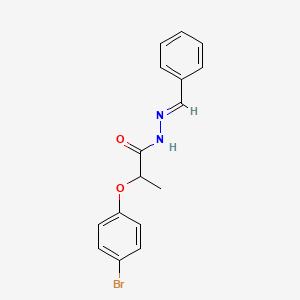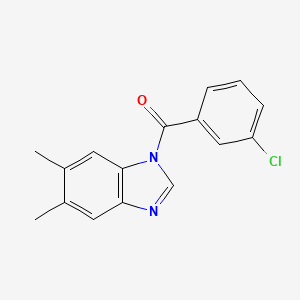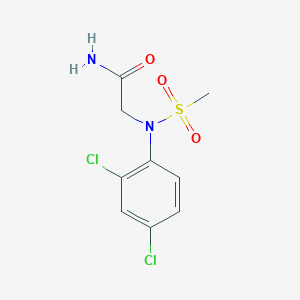
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research. CPP is a synthetic compound that belongs to the class of amide compounds and is widely used in the field of neuroscience. The compound has shown promising results in various studies and has been found to have potential applications in the treatment of neurological disorders.
Mecanismo De Acción
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide acts as a non-competitive antagonist of the NMDA receptor, which is a major excitatory receptor in the brain. The compound binds to the receptor at a site that is distinct from the glutamate binding site and prevents the influx of calcium ions into the neuron. This leads to a reduction in the excitatory response of the neuron and a decrease in synaptic plasticity.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide has been found to have a range of biochemical and physiological effects. The compound has been shown to reduce the expression of the immediate early gene c-fos, which is a marker of neuronal activity. N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide has also been found to decrease the levels of the stress hormone corticosterone in animal models, suggesting an anxiolytic effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide has several advantages for use in lab experiments. The compound is easy to synthesize and is commercially available in high purity. N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide has also been extensively studied and has a well-established mechanism of action. However, one limitation of N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide is its non-specificity, as it can also bind to other receptors besides the NMDA receptor.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide. One potential area of research is the development of more specific NMDA receptor antagonists that can selectively target different subtypes of the receptor. Another direction is the investigation of the long-term effects of N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide on neuronal function and synaptic plasticity. Finally, N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide could be explored as a potential therapeutic agent for the treatment of neurological disorders such as depression and anxiety.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide involves the reaction of 4-chloro-2-fluoroaniline and phenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide in high purity and yield.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide has shown potential applications in various areas of scientific research, particularly in neuroscience. The compound has been found to have a modulatory effect on the N-methyl-D-aspartate (NMDA) receptor, which is a major receptor involved in synaptic plasticity and memory formation. N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYNIQIRQQHGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(2,6-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5852488.png)
![N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide](/img/structure/B5852496.png)






![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)
![5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B5852574.png)
![2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)

![methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5852600.png)
